10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol
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Overview
Description
10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring. The compound’s structure includes a deca-4,8-dien-1-ol backbone with benzenesulfonyl and dimethyl substituents. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Another approach involves the use of benzenesulfonyl azides, which can react with proline derivatives to form the desired sulfonyl compound . This method often requires a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol has diverse applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase IX by binding to the active site and blocking the enzyme’s catalytic activity . This inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the deca-4,8-dien-1-ol backbone.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, widely used as antibiotics.
Sulfonyl chlorides: Reactive intermediates used in the synthesis of various sulfonyl derivatives.
Uniqueness
10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol is unique due to its specific structure, which combines a sulfonyl group with a deca-4,8-dien-1-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
184763-00-6 |
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Molecular Formula |
C18H26O3S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
10-(benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C18H26O3S/c1-16(10-7-14-19)8-6-9-17(2)13-15-22(20,21)18-11-4-3-5-12-18/h3-5,8,11-13,19H,6-7,9-10,14-15H2,1-2H3 |
InChI Key |
ROLUSSHOGVADRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCS(=O)(=O)C1=CC=CC=C1)C)CCCO |
Origin of Product |
United States |
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